molecular formula C14H11ClN2OS B2838700 N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine CAS No. 890958-37-9

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2838700
CAS No.: 890958-37-9
M. Wt: 290.77
InChI Key: OSKZZUMXCPKFKB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a 4-chlorophenylamine substituent at position 2 and a methoxy group at position 5 of the benzothiazole core. Benzothiazoles are privileged scaffolds in medicinal and agricultural chemistry due to their diverse bioactivities, including antiproliferative, insecticidal, and antimicrobial properties .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-18-11-6-7-13-12(8-11)17-14(19-13)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZZUMXCPKFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine typically involves the cyclization of 2-aminothiophenol with 4-chloroaniline in the presence of a suitable oxidizing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has demonstrated that N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine exhibits potential anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound's effectiveness against several cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The results indicated significant inhibition of cell growth.

Cell LineIC50 (μM)Mechanism of Action
A4311.0AKT/ERK pathway inhibition
A5492.0Apoptosis induction
H12994.0Cell cycle arrest

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, has been documented.

Case Study: Antimicrobial Activity

In a study assessing the compound's antimicrobial effects, it was found to exhibit strong activity against Staphylococcus aureus and Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

Anti-inflammatory Effects
this compound has shown promising anti-inflammatory effects in preclinical models. The compound was evaluated using the λ-carrageenan-induced paw edema method in mice.

Case Study: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity observed:

Compound NameDosage (mg/kg)Inhibition (%)Comparison to Diclofenac (%)
This compound158070
Diclofenac1070-

Industrial Applications

This compound is utilized in the development of dyes and pigments due to its unique chemical structure that allows for vibrant coloration properties. Its stability under various conditions makes it suitable for industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

N-Benzyl-5-chloro-4-methyl-1,3-benzothiazol-2-amine (C15H13ClN2S)
  • Substituents : Benzyl group at position 2, 5-chloro, and 4-methyl on the benzothiazole.
  • Key Differences : Replacement of 4-chlorophenyl with benzyl and addition of 4-methyl.
  • The 4-methyl may enhance metabolic stability but reduce solubility .
N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (C12H9ClN4O3S)
  • Substituents: 6-Amino on benzothiazole, 5-nitrofuran carboxamide at position 2.
  • Key Differences : Nitrofuran group introduces strong electron-withdrawing effects.
  • Implications : The nitro group enhances oxidative stress induction, making this compound potent against proteasome systems in cancer cells .

Thiadiazole and Thiazole Derivatives

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Core Structure : 1,3,4-thiadiazole with 4-chlorobenzylidene and 4-methylphenyl groups.
  • Key Differences : Thiadiazole core instead of benzothiazole.
  • Implications : Thiadiazoles exhibit broad-spectrum fungicidal activity due to sulfur-rich structures, but may lack the CNS penetration seen in benzothiazoles .
N-(4-Chlorophenyl)-2-(9-(4-chlorophenyl)-3,7-dithia-5-azatetracyclo[...])
  • Core Structure: Polycyclic system with thiazolidinone and dithia groups.
  • Key Differences : Complex polycyclic framework with dual chlorophenyl groups.
  • Implications : Enhanced insecticidal activity against aphids (Aphis craccivora), outperforming acetamiprid, likely due to synergistic chlorophenyl and sulfur motifs .

Pyridine and Phenothiazine Hybrids

N-(4-Methoxybenzylidene)-5-(10H-phenothiazine)-1,3,4-thiadiazole-2-amine
  • Core Structure: Phenothiazine-thiadiazole hybrid.
  • Implications : Targets dopamine receptors, diverging from the antiproliferative focus of benzothiazoles .

Antiproliferative Activity

  • Target Compound: Limited direct data, but benzothiazoles generally inhibit kinases or proteasomes. The 5-methoxy group may reduce cytotoxicity compared to nitro-substituted analogues .
  • N-(6-Amino-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide: IC50 values in nanomolar range against multiple myeloma cells via proteasome inhibition .

Insecticidal Activity

  • Target Compound: Not explicitly tested, but chlorophenyl-benzothiazole hybrids in show >90% aphid mortality at 100 ppm.
  • Pyridine Derivatives : Higher efficacy than acetamiprid, suggesting benzothiazoles may require structural optimization for agricultural use .

Structural and Crystallographic Insights

  • Software Tools : SHELX and Mercury () enable precise determination of substituent effects on molecular packing.
  • Key Finding : The 5-methoxy group in the target compound likely induces torsional strain, affecting crystal lattice stability compared to planar nitro groups .

Q & A

Q. How can HPLC-MS resolve impurities in synthesized batches?

  • Methodological Answer : Use a C18 column (5 µm, 4.6 × 150 mm) with gradient elution (ACN/water + 0.1% formic acid). MS/MS in positive ion mode identifies impurities (e.g., unreacted 4-chloroaniline at m/z 127.5). Optimize column temperature (40°C) and flow rate (0.3 mL/min) for baseline separation .

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